5-Bromo-2-chlorobenzoyl chloride

CAS No.: 21900-52-7

Cat. No.: VC1997669

Molecular Formula: C7H3BrCl2O

Molecular Weight: 253.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 21900-52-7 |

|---|---|

| Molecular Formula | C7H3BrCl2O |

| Molecular Weight | 253.9 g/mol |

| IUPAC Name | 5-bromo-2-chlorobenzoyl chloride |

| Standard InChI | InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H |

| Standard InChI Key | TZIQQJRRMJWMDI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)C(=O)Cl)Cl |

| Canonical SMILES | C1=CC(=C(C=C1Br)C(=O)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

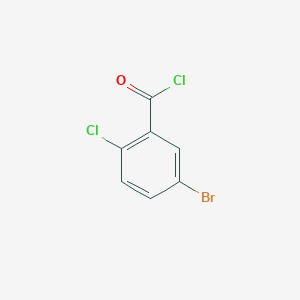

5-Bromo-2-chlorobenzoyl chloride is characterized by its unique molecular structure featuring a benzene ring with strategically positioned halogen atoms and an acyl chloride functional group. The compound features a benzene ring with a carbonyl group (C=O) and a chlorine atom attached to the second carbon, while a bromine atom is located at the fifth position .

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems and identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 5-Bromo-2-chlorobenzoyl chloride

| Parameter | Value |

|---|---|

| CAS Number | 21900-52-7 |

| IUPAC Name | 5-bromo-2-chlorobenzoyl chloride |

| Molecular Formula | C₇H₃BrCl₂O |

| Molecular Weight | 253.91 g/mol |

| InChI | InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H |

| InChI Key | TZIQQJRRMJWMDI-UHFFFAOYSA-N |

| SMILES | O=C(Cl)C1=CC(Br)=CC=C1Cl |

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-2-chlorobenzoyl chloride are critical for understanding its behavior in various reactions and applications. Table 2 summarizes these properties.

Table 2: Physical and Chemical Properties of 5-Bromo-2-chlorobenzoyl chloride

| Property | Value |

|---|---|

| Physical State | Yellow solid |

| Density | 1.8±0.1 g/cm³ |

| Boiling Point | 281.4±25.0 °C at 760 mmHg |

| Flash Point | 124.0±23.2 °C |

| Exact Mass | 251.874420 |

| Refractive Index | 1.597 |

| Vapor Pressure | 0.0±0.6 mmHg at 25°C |

The compound is known for its electrophilic properties, making it a useful intermediate in acylation reactions. The presence of halogens enhances its reactivity, allowing for further functionalization in organic synthesis protocols .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-Bromo-2-chlorobenzoyl chloride, each with its advantages and limitations. The selection of a specific method typically depends on the scale of production, available starting materials, and economic considerations.

Industrial Synthesis Routes

Industrial production of 5-Bromo-2-chlorobenzoyl chloride commonly employs the conversion of 5-bromo-2-chlorobenzoic acid using chlorinating agents. The patent CN111099975A describes a solvent-free approach that offers significant environmental and economic advantages .

The process involves:

-

Direct refluxing of 5-bromo-2-chlorobenzoic acid with thionyl chloride under DMF catalysis

-

Evaporation of excess thionyl chloride after reaction completion

-

High yield (99%) production of 5-bromo-2-chlorobenzoyl chloride as a yellow solid

This method eliminates the need for reaction solvents in the acyl chlorination process, reducing acid solvent generation and facilitating the recovery and reuse of unreacted thionyl chloride .

Alternative Synthetic Approaches

ChemicalBook describes a synthesis route involving METHYL OXALYL CHLORIDE and 4-Bromochlorobenzene with a reported yield of 98.9%. The reaction conditions involve:

-

Stage 1: Monomethyl oxalyl chloride with copper sulfate supported molecular sieve in 1,1,1-trichloroethane at 125°C under 4560.31 Torr for 1.5 hours under inert atmosphere

-

Stage 2: Bromochlorobenzene in chloroform/1,1,1-trichloroethane at 165°C under 6080.41 Torr for 14 hours under inert atmosphere

For laboratory-scale synthesis, the conversion of 2-chlorobenzoic acid with brominating agents followed by treatment with thionyl chloride or oxalyl chloride in dichloromethane is commonly employed.

Table 3: Comparison of Synthesis Methods for 5-Bromo-2-chlorobenzoyl chloride

| Method | Starting Materials | Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|---|

| Solvent-free approach | 5-bromo-2-chlorobenzoic acid | Thionyl chloride, DMF (catalyst) | Reflux, 4 hours | 99% | Environment-friendly, cost-effective, recoverable reagents |

| Oxalyl chloride method | METHYL OXALYL CHLORIDE, 4-Bromochlorobenzene | Copper sulfate, molecular sieve | Two-stage process, inert atmosphere | 98.9% | High yield, controlled reaction conditions |

| Laboratory method | 2-chlorobenzoic acid | Brominating agents, thionyl chloride/oxalyl chloride | Room temperature to reflux | Variable | Accessible reagents, simple equipment |

Applications in Organic and Pharmaceutical Chemistry

5-Bromo-2-chlorobenzoyl chloride serves as a versatile building block in organic synthesis with applications spanning multiple industries.

Pharmaceutical Applications

The compound plays a crucial role in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are an important class of medications for treating type 2 diabetes. Specifically, it is involved in the synthesis of dapagliflozin, a potent and selective SGLT2 inhibitor.

These SGLT2 inhibitors function by inhibiting glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels – a primary therapeutic goal in diabetes management.

Additionally, 5-Bromo-2-chlorobenzoyl chloride is a precursor in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is described as a "key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy" .

Intermediate in Complex Molecule Synthesis

The patent literature reveals the utility of 5-Bromo-2-chlorobenzoyl chloride in the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone through Friedel-Crafts acylation reactions . This process involves:

-

Reaction of 5-Bromo-2-chlorobenzoyl chloride with phenetole

-

Use of aluminum trichloride loaded on silica gel as a catalyst

-

Production of 5-bromo-2-chloro-4'-ethoxy benzophenone with yields exceeding 94% and purity up to 99.88%

The resulting benzophenone derivatives have potential applications in various fields including pharmaceutical development.

| Supplier Reference | Package Size | Price (EUR) |

|---|---|---|

| IN-DA00C19Q | 1g | 50.00 |

| IN-DA00C19Q | 5g | 111.00 |

| IN-DA00C19Q | 10g | 158.00 |

| IN-DA00C19Q | 25g | 231.00 |

| IN-DA00C19Q | 100g | Inquiry required |

| ATC413215833-250MG | 250 mg | 70.24 |

The compound is also available as a controlled product under reference TR-B680522, reflecting its regulated status in certain jurisdictions .

| Parameter | Classification/Recommendation |

|---|---|

| Hazard Code | C (Corrosive) |

| UN Classification | UN# 3261, Class 8 |

| Signal Word | Danger |

| Health Hazards | Corrosive to skin and mucous membranes |

| Handling Requirements | Chemical-resistant gloves, safety goggles, adequate ventilation |

| Storage Conditions | Cool, dry location in tightly sealed containers |

| Incompatibilities | Strong oxidizing agents, bases, alcohols, amines |

Analytical Characterization

The identification and purity assessment of 5-Bromo-2-chlorobenzoyl chloride typically employs various analytical techniques including spectroscopic methods and chromatography.

High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination, with reports indicating achievable purities of 99.88% using appropriate synthetic and purification methods .

Other analytical techniques may include:

-

Nuclear Magnetic Resonance (NMR) spectroscopy

-

Infrared (IR) spectroscopy

-

Mass Spectrometry (MS)

-

Elemental analysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume